
(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(3-methylphenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(3-methylphenyl)prop-2-en-1-one, or 3-Methyl-2H-benzodioxol-5-yl prop-2-en-1-one, is a compound that has been studied in recent years for its potential applications in various fields of scientific research. As a small organic molecule, it has a variety of properties that make it an attractive candidate for a wide range of research applications.
Aplicaciones Científicas De Investigación
3-Methyl-2H-benzodioxol-5-yl prop-2-en-1-one has been used in a variety of scientific research applications, most notably in the fields of pharmacology and biochemistry. In pharmacology, it has been used as a model compound to study the binding of drugs to their target molecules. In biochemistry, it has been used to study the effects of oxidative stress on cells and to investigate the mechanisms of cell death. Additionally, it has been used as a tool in the study of metabolic pathways and the regulation of gene expression.
Mecanismo De Acción
The exact mechanism of action of 3-Methyl-2H-benzodioxol-5-yl prop-2-en-1-one is not well understood. However, it is believed to interact with various proteins and enzymes in the cell, leading to changes in the cell’s metabolic pathways and gene expression. It is also believed to interact with receptors in the cell membrane, leading to changes in the cell’s response to external stimuli.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Methyl-2H-benzodioxol-5-yl prop-2-en-1-one have been studied in a variety of organisms, including bacteria, fungi, and mammalian cells. In general, it has been shown to induce changes in the expression of various genes and proteins, as well as to alter the activity of certain enzymes and metabolic pathways. It has also been shown to affect the cell’s response to external stimuli, such as hormones and neurotransmitters.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 3-Methyl-2H-benzodioxol-5-yl prop-2-en-1-one in laboratory experiments has several advantages. For example, it is relatively inexpensive and easy to synthesize, and it has a wide range of potential applications. Additionally, it is non-toxic and has low potential for adverse side effects. However, it should be noted that its effects can vary depending on the organism and the concentration used, and that it is not always easy to predict the outcome of a given experiment.
Direcciones Futuras
Given its potential applications in various fields of scientific research, there are many possible future directions for 3-Methyl-2H-benzodioxol-5-yl prop-2-en-1-one. For example, further research could be done to explore its effects on different organisms, as well as its potential therapeutic applications. Additionally, further research could be done to better understand its mechanism of action and to identify new ways to utilize it in laboratory experiments. Finally, further research could be done to explore its potential interactions with other molecules and its potential applications in drug discovery.
Métodos De Síntesis
The synthesis of 3-Methyl-2H-benzodioxol-5-yl prop-2-en-1-one is typically accomplished through a two-step reaction. The first step involves the condensation of 1-methyl-3-phenylprop-2-en-1-one with 2H-benzodioxol-5-ol to form the desired product. The second step involves the removal of water from the reaction mixture to yield the final product. The reaction is typically conducted in an inert atmosphere at a temperature of 80-100°C for 2-3 hours.
Propiedades
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-(3-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3/c1-12-3-2-4-14(9-12)15(18)7-5-13-6-8-16-17(10-13)20-11-19-16/h2-10H,11H2,1H3/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPIMDPGKVFYJX-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C=CC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)/C=C/C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(3-methylphenyl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-1-(2-Methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346649.png)

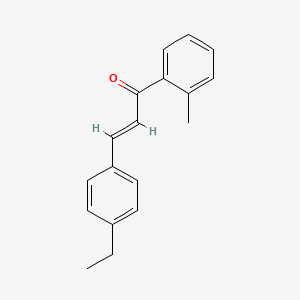

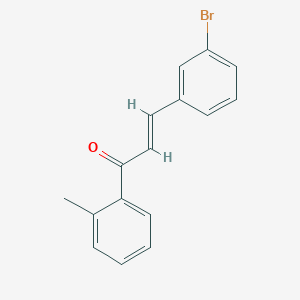
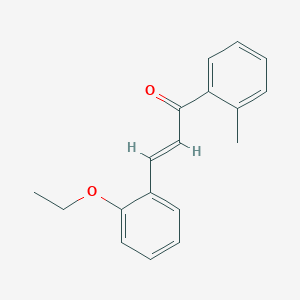
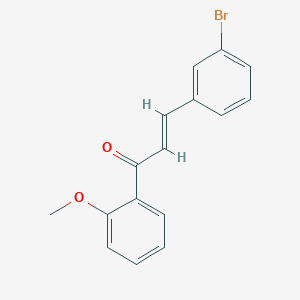
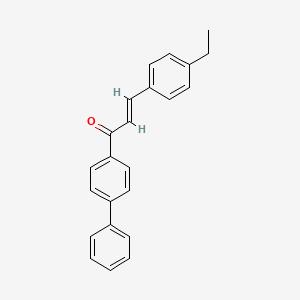
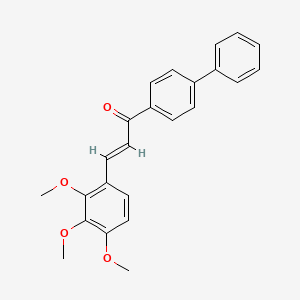

![(2E)-1-(3-Methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346749.png)
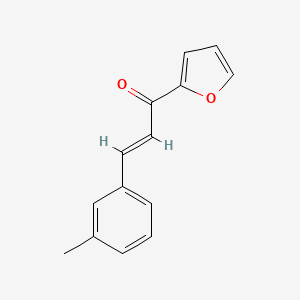

![(2E)-1-(Furan-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346767.png)